molecular formula C9H19Br2N B6605898 (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans CAS No. 2344686-02-6

(1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans

Cat. No. B6605898
CAS RN: 2344686-02-6
M. Wt: 301.06 g/mol
InChI Key: VCTNZTUALNJIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,4R)-4-(Bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans (BMDCH) is an organic compound that belongs to the class of cyclic amines. It is a precursor for the synthesis of several biologically active compounds, including pharmaceuticals and agrochemicals. BMDCH is used in a variety of synthetic applications, such as the synthesis of peptides, nucleosides, and oligonucleotides. BMDCH has been studied extensively for its potential use in the synthesis of various compounds, as well as its mechanism of action and biochemical and physiological effects.

Scientific Research Applications

(1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans has been widely used in scientific research due to its versatility and ability to be used in a variety of synthetic applications. It has been used as a precursor for the synthesis of peptides, nucleosides, and oligonucleotides. Additionally, (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans has been used in the synthesis of several biologically active compounds, such as pharmaceuticals and agrochemicals. (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans has also been used in the synthesis of organic compounds for use in medicinal chemistry, drug development, and drug delivery.

Mechanism of Action

The mechanism of action of (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans is not fully understood, however, it is believed to be related to its ability to form cyclic amines. (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans is capable of forming strong hydrogen bonds with other molecules, which can lead to the formation of cyclic amines. Additionally, (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans can act as a nucleophile, allowing it to react with other molecules and form cyclic amines.
Biochemical and Physiological Effects
The biochemical and physiological effects of (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans are not fully understood, however, it has been shown to have some effects on the body. (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans has been shown to have anti-inflammatory properties and has been studied for its potential use in the treatment of various diseases. Additionally, (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans has been studied for its potential use in the treatment of cancer, as it has been shown to have some anti-tumor effects.

Advantages and Limitations for Lab Experiments

(1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans has several advantages for use in laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. Additionally, (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans can be used in a variety of synthetic applications, making it a versatile compound for use in laboratory experiments. However, (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans can be toxic if not handled properly and can be corrosive to some materials. Additionally, (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans is a hazardous material and must be handled with proper safety precautions.

Future Directions

There are several potential future directions for (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans. (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans could be used in the synthesis of new pharmaceuticals and agrochemicals, as well as for the synthesis of organic compounds for use in medicinal chemistry, drug development, and drug delivery. Additionally, (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans could be explored for its potential use in the treatment of various diseases, such as cancer, as it has been shown to have some anti-tumor effects. Additionally, (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans could be further studied for its mechanism of action and biochemical and physiological effects.

Synthesis Methods

(1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans can be synthesized using a variety of methods, including condensation reactions, hydrolysis, and substitution reactions. The most commonly used method for the synthesis of (1r,4r)-4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine hydrobromide, trans is a condensation reaction between a haloalkane and a diamine. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Additionally, a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) can be used to catalyze the reaction.

properties

IUPAC Name

4-(bromomethyl)-N,N-dimethylcyclohexan-1-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18BrN.BrH/c1-11(2)9-5-3-8(7-10)4-6-9;/h8-9H,3-7H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCTNZTUALNJIGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCC(CC1)CBr.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19Br2N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.06 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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